molecular formula C9H20N2 B1458855 [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine CAS No. 166374-38-5

[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine

Cat. No.: B1458855
CAS No.: 166374-38-5
M. Wt: 156.27 g/mol
InChI Key: NLURJNHWDOYZEK-VIFPVBQESA-N
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Description

Systematic Nomenclature and Chemical Abstracts Service Registry Numbers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the (2S) designation specifically identifies the stereochemical configuration at the second carbon of the pyrrolidine ring. Alternative nomenclature systems have documented this compound under various designations including (S)-(1-isobutylpyrrolidin-2-yl)methanamine, reflecting the common name for the 2-methylpropyl substituent as isobutyl. The Chemical Abstracts Service has assigned the registry number 166374-38-5 to this specific stereoisomer, distinguishing it from its enantiomeric counterpart.

Chemical database searches reveal related compounds with distinct Chemical Abstracts Service numbers, including 259538-03-9 for the (2R)-stereoisomer and 36845-31-5 for the racemic mixture or unspecified stereochemistry. The systematic naming convention emphasizes the pyrrolidine core structure with specific substituent positioning, where the methanamine group occupies the 2-position of the five-membered heterocyclic ring. Additional registry entries document salt forms of this compound, including hydrochloride derivatives with modified Chemical Abstracts Service designations.

Compound Variant Chemical Abstracts Service Number Stereochemical Configuration
This compound 166374-38-5 S-configuration
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine 259538-03-9 R-configuration
[1-(2-methylpropyl)pyrrolidin-2-yl]methanamine 36845-31-5 Unspecified/Racemic

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C9H20N2 defines the atomic composition of this compound, corresponding to a molecular weight of 156.27 grams per mole. Structural analysis reveals two nitrogen atoms within the molecular framework: one integrated into the pyrrolidine ring system and another comprising the primary amine functionality of the methanamine substituent. The carbon skeleton consists of nine carbon atoms arranged in a specific three-dimensional configuration, with the pyrrolidine ring contributing four carbons, the methanamine group providing one carbon, and the 2-methylpropyl substituent adding four additional carbons.

Stereochemical configuration analysis centers on the chiral carbon at position 2 of the pyrrolidine ring, where the (2S) designation indicates the spatial arrangement according to Cahn-Ingold-Prelog priority rules. The Simplified Molecular Input Line Entry System representation NC[C@H]1N(CC(C)C)CCC1 clearly demonstrates the stereochemical configuration through the [@H] notation, specifying the S-configuration at the chiral center. Computational modeling studies suggest that this stereochemical arrangement significantly influences the compound's conformational preferences and potential binding interactions with biological targets.

The International Chemical Identifier key NLURJNHWDOYZEK-SECBINFHSA-N provides a unique digital fingerprint for this specific stereoisomer, enabling precise identification across chemical databases and research publications. Comparative analysis with the corresponding R-enantiomer reveals identical molecular formulas but distinct three-dimensional arrangements, emphasizing the critical importance of stereochemical specification in compound identification and characterization.

Crystallographic Data and Conformational Studies

Conformational analysis of this compound reveals complex three-dimensional structural characteristics influenced by the pyrrolidine ring puckering and the orientation of substituent groups. The pyrrolidine ring system adopts envelope or twist conformations, with the specific puckering pattern affecting the spatial positioning of the methanamine substituent and the 2-methylpropyl group. Computational modeling indicates that the ring system exhibits dynamic conformational behavior, with energy barriers between different puckering modes influencing the overall molecular flexibility.

The methanamine substituent at the 2-position demonstrates conformational freedom around the carbon-carbon bond connecting it to the pyrrolidine ring, resulting in multiple accessible rotameric states. Energy calculations suggest that specific rotameric conformations may be preferred due to intramolecular interactions and steric considerations involving the pyrrolidine ring and the methanamine functionality. The 2-methylpropyl substituent attached to the nitrogen atom exhibits additional conformational complexity, with the branched alkyl chain capable of adopting various spatial orientations.

Three-dimensional conformer generation studies have identified multiple low-energy conformations for this compound, with computational databases reporting conformational ensembles that represent the accessible molecular geometries under ambient conditions. The conformational landscape analysis indicates that the compound's flexibility may contribute to its potential biological activity through induced-fit mechanisms during target binding interactions. Molecular dynamics simulations could provide additional insights into the temporal evolution of conformational states and the kinetics of conformational interconversion processes.

Physicochemical Properties (LogP, pKa, Solubility Profile)

Physicochemical property characterization of this compound reveals important parameters that govern its behavior in various chemical and biological environments. The calculated logarithm of the octanol-water partition coefficient (LogP) value of 1.1 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics. This LogP value positions the compound in a favorable range for potential membrane permeability while maintaining adequate aqueous solubility for biological applications.

The compound contains two basic nitrogen centers with distinct basicity profiles: the tertiary amine within the pyrrolidine ring and the primary amine of the methanamine group. Theoretical pKa calculations suggest that both nitrogen atoms can undergo protonation under physiological conditions, with the primary amine expected to exhibit higher basicity compared to the tertiary amine. The presence of multiple ionizable sites creates complex acid-base behavior, potentially resulting in zwitterionic species under specific conditions.

Solubility profile analysis indicates that the compound likely exhibits pH-dependent solubility characteristics due to its basic amine functionalities. The molecular structure suggests enhanced water solubility under acidic conditions where protonation of the amine groups occurs, while neutral or basic conditions may result in reduced aqueous solubility. The polar surface area calculation of 29 square angstroms reflects the contribution of the nitrogen atoms to the overall molecular polarity.

Property Value Methodology
Molecular Weight 156.27 g/mol Calculated
LogP 1.1 Computational
Polar Surface Area 29 Ų Calculated
Hydrogen Bond Acceptors 2 Counted
Hydrogen Bond Donors 1 Counted
Rotatable Bonds 3 Counted

The hydrogen bonding profile shows two potential hydrogen bond acceptor sites (the nitrogen atoms) and one hydrogen bond donor group (the primary amine). These hydrogen bonding characteristics influence intermolecular interactions and may affect crystal packing arrangements, solution behavior, and potential biological target recognition. The rotatable bond count of three indicates moderate molecular flexibility, consistent with the conformational analysis results and suggesting that the compound can adapt its shape for optimal binding interactions.

Properties

IUPAC Name

[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)7-11-5-3-4-9(11)6-10/h8-9H,3-7,10H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLURJNHWDOYZEK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

  • Formation of the Pyrrolidine Ring: This can be achieved by cyclization reactions starting from amino alcohols or amino acids, often employing chiral pool synthesis or asymmetric catalysis to ensure the (2S) stereochemistry at the pyrrolidine C-2 position.

  • Introduction of the 2-Methylpropyl Substituent: Alkylation of the pyrrolidine nitrogen with an appropriate alkyl halide or equivalent electrophile bearing the 2-methylpropyl group (isobutyl group) is performed.

  • Installation of the Methanamine Side Chain: This involves functionalization at the 2-position of the pyrrolidine ring, typically by converting a suitable precursor (e.g., a halomethyl or hydroxymethyl intermediate) to the methanamine group.

Detailed Preparation Steps

Pyrrolidine Ring Formation

  • Starting from amino acids such as L-proline derivatives or chiral amino alcohols, the pyrrolidine ring is constructed via intramolecular cyclization.

  • Chiral control is maintained by using enantiomerically pure starting materials or chiral catalysts.

  • Typical conditions involve protection of amino or hydroxyl groups, followed by ring closure under acidic or basic conditions.

N-Alkylation with 2-Methylpropyl Group

  • The secondary amine nitrogen on the pyrrolidine ring is alkylated with 2-methylpropyl halides (e.g., 2-methylpropyl bromide or chloride).

  • The reaction is conducted under basic conditions to deprotonate the amine and promote nucleophilic substitution.

  • Solvents such as DMF or acetonitrile are commonly used, with temperature control to avoid side reactions.

Introduction of the Methanamine Group

  • The methanamine substituent at the 2-position is introduced by converting a suitable precursor such as a 2-halomethyl or 2-hydroxymethyl pyrrolidine intermediate.

  • This can be achieved by nucleophilic substitution with ammonia or amine sources or by reductive amination of aldehyde intermediates.

  • Purification steps include extraction, drying over magnesium sulfate, filtration, and solvent evaporation under reduced pressure.

Representative Synthetic Route (Based on Vulcanchem and Patent Literature)

Step Description Reagents/Conditions Notes
1 Formation of chiral pyrrolidine ring Starting from L-proline or chiral amino alcohols; cyclization under acidic/basic conditions Ensures (2S) stereochemistry
2 N-Alkylation with 2-methylpropyl group 2-methylpropyl halide, base (e.g., NaH, K2CO3), solvent (DMF), 0 °C to room temperature Controlled to avoid over-alkylation
3 Conversion to 2-(methanamine) substituent Halomethyl or hydroxymethyl pyrrolidine intermediate treated with ammonia or amine source; reductive amination if aldehyde intermediate used Purification by extraction, drying, and distillation

Purification and Isolation

  • After the reaction, the acidic aqueous phase is neutralized with sodium hydroxide solution.

  • The organic phase is extracted with ethyl acetate or chloroform.

  • Washing with water and drying over magnesium sulfate removes residual moisture.

  • Filtration and evaporation under reduced pressure yield the crude product.

  • Final purification is often achieved by vacuum distillation or chromatography.

Research Findings and Optimization

  • The use of sodium hydride as a strong base in DMF at low temperatures (0 °C) helps in clean N-alkylation without side reactions.

  • Maintaining an inert atmosphere (nitrogen) during sensitive steps prevents oxidation or moisture interference.

  • The stereochemistry is preserved throughout the synthesis by starting from enantiomerically pure precursors.

  • Reaction times and temperatures are optimized to balance conversion and minimize decomposition.

  • The product yield and purity are improved by careful control of extraction and drying steps.

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Purpose/Effect
Base for N-alkylation Sodium hydride (NaH), potassium carbonate (K2CO3) Deprotonates amine to increase nucleophilicity
Solvent N,N-Dimethylformamide (DMF), acetonitrile Polar aprotic solvents favor SN2 alkylation
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Atmosphere Nitrogen inert atmosphere Prevents oxidation and moisture interference
Workup Neutralization with NaOH, extraction with ethyl acetate or chloroform Removes acidic impurities and isolates product
Drying agent Magnesium sulfate (MgSO4) Removes residual water
Purification Vacuum distillation, chromatography Achieves high purity product

Additional Notes

  • While the compound [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine is primarily synthesized for research purposes, derivatives can be prepared by modifying the amine groups or adding functional groups for medicinal chemistry applications.

  • Palladium-catalyzed cross-coupling methods are widely used in related amine syntheses but are less common for this specific compound due to its simpler alkylation pathway.

  • The stereochemical integrity is critical, so chiral starting materials and mild reaction conditions are preferred.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, nitriles, and substituted pyrrolidine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.
  • Reactivity : [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine can participate in oxidation, reduction, and substitution reactions. For example:
    • Oxidation : Can be oxidized to form amides or nitriles using agents like potassium permanganate (KMnO₄).
    • Reduction : Can be reduced to simpler amines using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
    • Substitution : Can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biology

  • Biological Activity : Research indicates that this compound may interact with specific biomolecules, suggesting potential biological activity. Studies are ongoing to explore its effects on enzymes and receptors, which could lead to new insights into biochemical pathways.

Medicine

  • Therapeutic Potential : this compound is being investigated for its potential therapeutic effects. It has been linked to the development of new drugs aimed at treating conditions such as Hepatitis C virus (HCV) infections. Patents have been filed describing its use in pharmaceutical compositions targeting HCV .
  • Pharmaceutical Composition : The compound has been formulated into crystalline forms that enhance its stability and bioavailability, making it more effective in clinical applications .

Industrial Applications

  • Fine Chemicals Production : In industrial settings, this compound serves as an intermediate in the production of fine chemicals. Its properties make it suitable for large-scale synthesis processes where efficiency and yield are critical.

Case Study 1: Hepatitis C Treatment

A study highlighted the development of pharmaceutical formulations containing this compound aimed at treating Hepatitis C. The crystalline form of the compound demonstrated improved solubility and stability, leading to enhanced therapeutic efficacy compared to non-crystalline forms .

Case Study 2: Synthesis of Complex Molecules

Research conducted on the use of this compound as a building block revealed its effectiveness in synthesizing novel compounds with potential applications in drug discovery. The compound's reactivity allowed for successful incorporation into larger molecular frameworks, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Chemical Comparison with Similar Compounds

Key Structural Analogs

The compound’s closest structural analogs include:

[(2RS)-1-Ethylpyrrolidin-2-yl]methanamine (Impurity A, CAS: 26116-12-1)

Table 1: Structural and Physicochemical Properties
Compound Substituent (1-position) Configuration Molecular Formula Molecular Weight (g/mol) Key Feature(s)
[(2S)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine Isobutyl 2S C₉H₂₀N₂ 156.27 High lipophilicity, chiral purity
(S)-(1-Allylpyrrolidine-2-yl)methanamine Allyl S C₈H₁₆N₂ 140.23 Reactive allyl group, lower MW
[(2RS)-1-Ethylpyrrolidin-2-yl]methanamine Ethyl Racemic (2RS) C₇H₁₆N₂ 128.22 Smaller substituent, racemic mixture

Key Observations :

  • Substituent Size : The isobutyl group in the target compound increases steric bulk and lipophilicity compared to ethyl or allyl analogs. This may enhance membrane permeability but reduce metabolic clearance rates .
  • Stereochemistry : The 2S configuration contrasts with the racemic nature of Impurity A (2RS), which could lead to divergent biological activities .

Pharmacological Implications (Hypothetical)

While direct activity data are unavailable, structural trends suggest:

  • Lipophilicity and Bioavailability : The isobutyl group’s hydrophobicity may enhance blood-brain barrier penetration relative to ethyl or allyl analogs, making the compound a candidate for central nervous system targets.
  • Metabolic Stability : Saturated alkyl chains (isobutyl) are typically more metabolically stable than allyl groups, which may undergo cytochrome P450-mediated oxidation .
  • Enantiomeric Specificity : The 2S configuration could confer selective binding to amine receptors (e.g., serotonin or dopamine transporters), whereas racemic mixtures (e.g., Impurity A) might exhibit reduced potency or off-target effects .

Impurity and Stability Profile

  • Impurity A : [(2RS)-1-Ethylpyrrolidin-2-yl]methanamine is identified as a pharmacopoeial impurity, highlighting the need for stringent quality control during synthesis. Its presence could indicate incomplete purification or racemization during manufacturing .
  • Stability Considerations : The absence of hazard statements in the product data () suggests the compound is relatively stable under standard storage conditions.

Biological Activity

Overview

[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine, with the molecular formula C₉H₂₀N₂, is a pyrrolidine derivative that has gained attention for its potential biological activities. This compound is primarily studied for its interactions with various biomolecules and its therapeutic implications.

  • Molecular Weight : 156.25 g/mol
  • CAS Number : 166374-38-5
  • Structure : The compound features a pyrrolidine ring substituted with a methanamine group, which is critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reductive Amination : Pyrrolidine derivatives react with isobutyraldehyde, followed by hydrogenation.
  • Optimization for Industrial Production : Continuous flow reactors and catalytic hydrogenation are employed to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. This interaction modulates their activity, leading to various biological effects, including:

  • Enzyme Inhibition : Potentially affecting metabolic pathways.
  • Receptor Modulation : Influencing neurotransmitter systems, particularly in the central nervous system.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties in various cancer models .
  • Neuropharmacology : Its structural similarity to known psychoactive compounds suggests possible applications in treating neurological disorders .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that derivatives of pyrrolidine, including this compound, showed significant apoptosis induction in cancer cell lines, suggesting potential for cancer therapy .
  • Neuropharmacological Effects :
    • Research on related compounds indicates that modifications in the pyrrolidine structure can lead to enhanced activity at neurotransmitter receptors, highlighting the importance of structural variations for biological efficacy .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that substituents on the pyrrolidine ring significantly affect the biological activity of the compound. For instance, alterations at specific positions can enhance or diminish antiproliferative effects against cancer cells .

Data Tables

PropertyValue
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.25 g/mol
CAS Number166374-38-5
Biological ActivityAntitumor, Neuroactive
Synthetic MethodReductive Amination
Biological Activity StudyFindings
Antitumor ActivityInduces apoptosis in cancer cells
Neuropharmacological EffectsPotential modulation of neurotransmitter systems
Structure-Activity RelationshipCritical for efficacy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine, considering stereochemical control?

  • Methodology :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to enforce stereocontrol during pyrrolidine ring formation.
  • Multi-Step Synthesis : Start with L-proline derivatives, introduce the 2-methylpropyl group via alkylation, and reduce intermediates with NaBH4_4/LiAlH4_4 under inert conditions. Purify via flash chromatography (hexane:EtOAc gradients) .
  • Validation : Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IB) .

Q. How can the stereochemical configuration and purity of this compound be rigorously characterized?

  • Methodology :

  • NMR Analysis : 1^1H and 13^{13}C NMR to confirm substituent positions. Compare coupling constants (e.g., JH2H3J_{H2-H3}) with DFT-calculated values for stereochemical validation.
  • Chiral Purity : Use chiral GC-MS or HPLC (e.g., Chiralcel® OD-H column) with polar mobile phases (e.g., heptane:isopropanol) .
  • Elemental Analysis : Confirm molecular formula via high-resolution mass spectrometry (HRMS) or combustion analysis.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

  • Methodology :

  • Replicate Analysis : Conduct solubility tests in triplicate under controlled conditions (25°C, inert atmosphere). Use UV-Vis spectroscopy or gravimetric methods.
  • Solvent Polarity : Compare results in DMSO (polar aprotic) vs. ethanol (polar protic). Note potential aggregation effects at high concentrations .
  • Example Data Table :
SolventSolubility (mg/mL)Temperature (°C)Method
DMSO200.325Gravimetric
Ethanol150.825UV-Vis (λ=254 nm)

Q. What computational strategies are effective for modeling the compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., amine receptors). Parameterize force fields with DFT-optimized geometries.
  • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental reactivity data from analogous pyrrolidine derivatives .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.

Q. How should contradictory bioactivity results in enzyme inhibition assays be addressed?

  • Methodology :

  • Orthogonal Assays : Validate IC50_{50} values via fluorescence polarization (FP) and surface plasmon resonance (SPR).

  • Statistical Validation : Apply replicated analysis (e.g., Bonferroni correction) to minimize false positives .

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  • Control Experiments : Test for non-specific binding using scrambled peptide controls or inactive enantiomers.

Experimental Design & Data Analysis

Q. What experimental controls are critical for kinetic studies of this compound in oxidation reactions?

  • Methodology :

  • Blank Reactions : Exclude the compound to measure background oxidation rates.
  • Radical Scavengers : Add TEMPO or BHT to confirm/rule out radical-mediated pathways.
  • Isotopic Labeling : Use 18^{18}O2_2 to track oxygen incorporation in products (analyzed via GC-MS) .

Q. How can researchers optimize chromatographic separation of closely related pyrrolidine derivatives?

  • Methodology :

  • Column Screening : Test C18, phenyl-hexyl, and HILIC columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • Ion-Pairing Agents : Add heptafluorobutyric acid (HFBA) to improve peak symmetry for protonated amines.
  • Method Transfer : Validate scalability from analytical to preparative HPLC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine

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